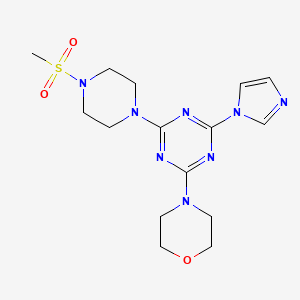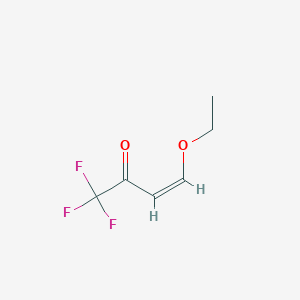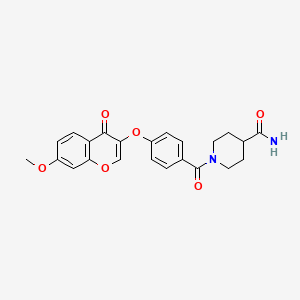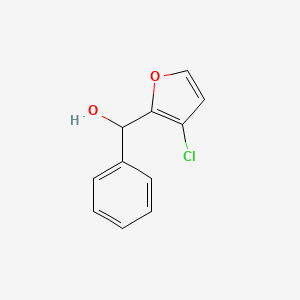
(2-((Difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-((Difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, also known as DFP-10825, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
Preclinical Disposition and Efficacy Predictions of GDC-0973
GDC-0973, chemically similar to the compound , has been studied for its preclinical disposition and its potential efficacy predictions in human doses based on its pharmacokinetic and pharmacodynamic modeling in mouse xenograft models. This compound is a potent inhibitor of the mitogen-activated protein kinase/extracellular signal-regulated kinase 1/2, crucial in cell signaling pathways. The study detailed its moderate clearance rates in mice, rats, and monkeys, and a low clearance rate in dogs, along with a large volume of distribution across species. The clearance and volume of distribution in humans were predicted through allometric scaling, and an indirect response model was applied to establish the relationship between plasma concentration and tumor growth inhibition, with a predicted efficacious dose of approximately 10 mg (Choo et al., 2012).
Antimicrobial Activity of Organotin(IV) Complexes
Research on organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone and its derivatives has shown significant antimicrobial activities against a range of bacterial and fungal strains. The synthesized complexes demonstrated better antibacterial activities, suggesting their potential as drug candidates. The dibutyltin(IV) derivative, in particular, exhibited higher activity compared to other organotin(IV) derivatives, highlighting the therapeutic potential of these compounds in addressing microbial infections (Singh et al., 2016).
Spectroscopic Properties and Theoretical Studies
The electronic absorption, excitation, and fluorescence properties of compounds similar to the subject compound have been analyzed in various solvent environments. These studies include experimental and theoretical approaches to understand the effects of structure and environment on the spectroscopic behaviors of these compounds. Such investigations are crucial for designing compounds with desired optical and electronic properties for applications in materials science and molecular electronics (Al-Ansari, 2016).
Synthesis and Antimicrobial Activity of Pyrazoline Derivatives
A series of pyrazoline derivatives, structurally related to the compound of interest, were synthesized and evaluated for their antimicrobial activity. These compounds, particularly those with a methoxy group, showed high antimicrobial activity, suggesting the potential of such chemical frameworks in the development of new antimicrobial agents. This research underscores the importance of exploring diverse chemical scaffolds for their biological activities (Kumar et al., 2012).
Eigenschaften
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2S/c17-16(18)23-14-6-2-1-5-13(14)15(21)20-9-12(10-20)22-11-4-3-7-19-8-11/h1-8,12,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYLICHDHUEZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2SC(F)F)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride](/img/no-structure.png)
![1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2564862.png)

![N-(1-cyanopropyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2564866.png)



![N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B2564871.png)

![1-(2,6-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2564874.png)
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2564876.png)

![N~1~-(5-fluoro-2-methylphenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2564878.png)